Cas no 2228200-21-1 (tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate)

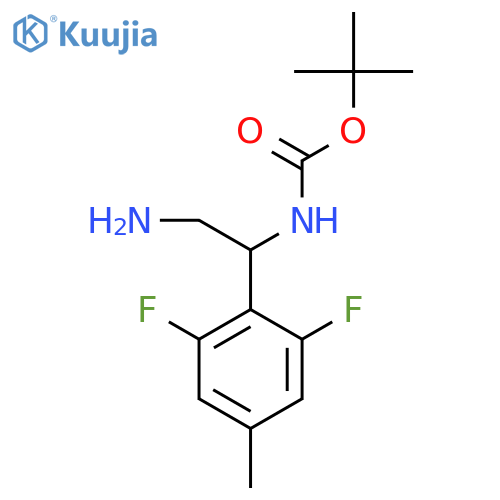

2228200-21-1 structure

商品名:tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate

tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate

- tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate

- EN300-1899911

- 2228200-21-1

-

- インチ: 1S/C14H20F2N2O2/c1-8-5-9(15)12(10(16)6-8)11(7-17)18-13(19)20-14(2,3)4/h5-6,11H,7,17H2,1-4H3,(H,18,19)

- InChIKey: UGUFROWAOBCIMG-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C)C=C(C=1C(CN)NC(=O)OC(C)(C)C)F

計算された属性

- せいみつぶんしりょう: 286.14928421g/mol

- どういたいしつりょう: 286.14928421g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1899911-10.0g |

tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |

2228200-21-1 | 10g |

$5405.0 | 2023-06-01 | ||

| Enamine | EN300-1899911-0.1g |

tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |

2228200-21-1 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1899911-1.0g |

tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |

2228200-21-1 | 1g |

$1256.0 | 2023-06-01 | ||

| Enamine | EN300-1899911-5g |

tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |

2228200-21-1 | 5g |

$2443.0 | 2023-09-18 | ||

| Enamine | EN300-1899911-10g |

tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |

2228200-21-1 | 10g |

$3622.0 | 2023-09-18 | ||

| Enamine | EN300-1899911-2.5g |

tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |

2228200-21-1 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1899911-0.25g |

tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |

2228200-21-1 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1899911-1g |

tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |

2228200-21-1 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1899911-0.05g |

tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |

2228200-21-1 | 0.05g |

$707.0 | 2023-09-18 | ||

| Enamine | EN300-1899911-0.5g |

tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |

2228200-21-1 | 0.5g |

$809.0 | 2023-09-18 |

tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

2228200-21-1 (tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate) 関連製品

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量